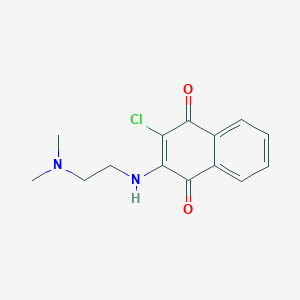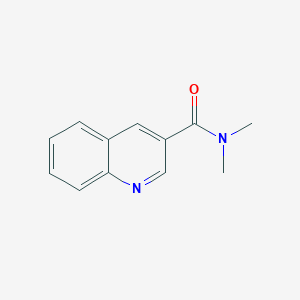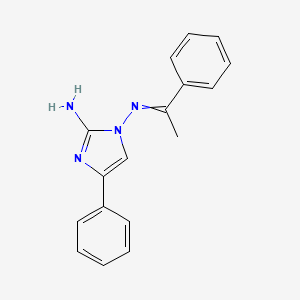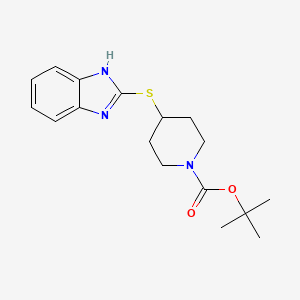![molecular formula C10H7ClN4S B13995419 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a 4-chloro and 1-methylpyrazol-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-amino-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Pharmaceutical Development: Explored for its potential in developing new therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signal transduction pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
- **2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thieno[3,2-d]pyrimidine core is a versatile scaffold that can be modified to enhance its pharmacological properties, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H7ClN4S |
|---|---|
Peso molecular |
250.71 g/mol |
Nombre IUPAC |
4-chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7ClN4S/c1-15-4-6(3-14-15)8-2-7-9(16-8)10(11)13-5-12-7/h2-5H,1H3 |
Clave InChI |
RTWJMXOOPCRJOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)






![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)

![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)


